molecular formula C42H27NO6 B8146356 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3,5-dicarbaldehyde))

4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3,5-dicarbaldehyde))

Cat. No.: B8146356
M. Wt: 641.7 g/mol
InChI Key: UUNJVMSIRCHZEZ-UHFFFAOYSA-N
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Description

4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3,5-dicarbaldehyde)) is a multipodal salicylaldehyde derivative that has garnered significant interest in the scientific community. This compound is known for its unique structure, which includes three biphenyl units connected through a nitrilotris core. It serves as a scaffold for the construction of multinuclear complexes and various frameworks, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) .

Preparation Methods

The synthesis of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3,5-dicarbaldehyde)) typically involves the Suzuki coupling reaction. This method uses tris(4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde as starting materials. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and uses potassium carbonate (K₂CO₃) as a base in a mixture of dimethylformamide (DMF) and water . The resulting product is then purified through recrystallization from boiling acetone .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3,5-dicarbaldehyde)) involves its ability to form stable imine linkages through condensation reactions with amines. These linkages are essential for constructing COFs, which have applications in various fields due to their high thermal and chemical stability . The triphenylamine core also acts as a redox center, facilitating electron transfer processes in electrochemical applications .

Comparison with Similar Compounds

4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3,5-dicarbaldehyde)) is unique due to its multipodal structure and triphenylamine core. Similar compounds include:

These compounds share similar properties but differ in their functional groups and specific applications.

Properties

IUPAC Name

5-[4-[4-(3,5-diformylphenyl)-N-[4-(3,5-diformylphenyl)phenyl]anilino]phenyl]benzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H27NO6/c44-22-28-13-29(23-45)17-37(16-28)34-1-7-40(8-2-34)43(41-9-3-35(4-10-41)38-18-30(24-46)14-31(19-38)25-47)42-11-5-36(6-12-42)39-20-32(26-48)15-33(21-39)27-49/h1-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNJVMSIRCHZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C=O)C=O)N(C3=CC=C(C=C3)C4=CC(=CC(=C4)C=O)C=O)C5=CC=C(C=C5)C6=CC(=CC(=C6)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3,5-dicarbaldehyde))

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